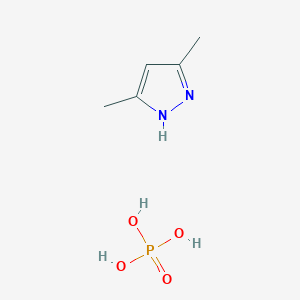
3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin is a derivative of fidaxomicin, a macrocyclic antibiotic with a narrow spectrum of activity, primarily against gram-positive anaerobes. This derivative, like fidaxomicin, is of significant interest due to its unique structure and potential applications in treating bacterial infections, particularly Clostridium difficile infection (CDI). Fidaxomicin works by inhibiting RNA synthesis in targeted bacteria, leading to their death while minimizing impact on the gut microbiota and reducing recurrence rates of CDI compared to other treatments (Crawford et al., 2012).
Synthesis Analysis
The synthesis of fidaxomicin and its derivatives involves complex organic chemistry techniques to construct the macrocyclic structure characteristic of this class of antibiotics. Specific details on the synthesis of 3''',5'''-Dideshydroxy-3''',5'''-dimethoxy fidaxomicin are not widely available, but the process likely involves intricate steps to introduce the dimethoxy groups while removing the hydroxy groups from the fidaxomicin molecule. The development of fidaxomicin as a pharmaceutical drug involved optimizing these synthetic routes to enhance its activity and reduce potential resistance (Vaishnavi, 2015).
Molecular Structure Analysis
Fidaxomicin's molecular structure is characterized by a large macrocyclic lactone ring, which is essential for its antibacterial activity. The modifications to create 3''',5'''-Dideshydroxy-3''',5'''-dimethoxy fidaxomicin likely alter its interaction with bacterial RNA polymerase, potentially affecting its potency or spectrum of activity. The precise impact of these structural changes on the drug's efficacy and safety profile would require detailed molecular studies and clinical trials to ascertain (Miller, 2010).
Chemical Reactions and Properties
The chemical properties of fidaxomicin derivatives, including 3''',5'''-Dideshydroxy-3''',5'''-dimethoxy fidaxomicin, are defined by their macrocyclic structure and functional groups. These properties influence the drug's solubility, stability, and interaction with bacterial targets. Understanding these chemical reactions and properties is crucial for optimizing the drug's formulation and delivery mechanisms to enhance its therapeutic effects (Hostler & Chen, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of 3''',5'''-Dideshydroxy-3''',5'''-dimethoxy fidaxomicin affect its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). These characteristics are vital for the drug's formulation and can influence its effectiveness in treating infections. Specific analyses of these properties would be necessary to develop an optimal drug product (Majnooni et al., 2020).
Chemical Properties Analysis
The chemical stability and reactivity of 3''',5'''-Dideshydroxy-3''',5'''-dimethoxy fidaxomicin under various conditions, including exposure to light, temperature changes, and pH variations, are critical for its shelf life and efficacy. These properties determine the drug's suitability for different dosage forms and administration routes, impacting its clinical use and patient outcomes (Baranowski et al., 2017).
科学的研究の応用
RNA Polymerase Inhibition and Antimicrobial Activity
3',5'-Dideshydroxy-3',5'-dimethoxy Fidaxomicin, commonly known as Fidaxomicin, exhibits significant antimicrobial activity, particularly as an RNA polymerase (RNAP) inhibitor. Studies have shown that Fidaxomicin effectively inhibits Mycobacterium tuberculosis RNAP in vitro. This inhibition mechanism is akin to jamming the enzyme in an open state, preventing necessary motions for securing promoter DNA in the active site, thus impeding transcription initiation (Boyaci et al., 2018). Another study elaborates on Fidaxomicin's structural basis of transcription inhibition, providing insights into its interaction with the RNAP clamp and its potential for the development of improved derivatives (Lin et al., 2018).
Structural Studies and Synthesis
Structural studies have been pivotal in understanding Fidaxomicin's mechanism of action. For instance, the cryo-EM structure of Mycobacterium tuberculosis RNAP holoenzyme complexed with Fidaxomicin has revealed critical insights into the drug's binding and inhibition patterns (Boyaci et al., 2018). Moreover, the synthesis of Fidaxomicin and its analogs, such as iodinated derivatives, have shown promising antibacterial properties, suggesting potential for developing new antimicrobial agents (Dorst et al., 2020).
Microbial Fermentation and Genetic Engineering
Advancements in microbial fermentation and genetic engineering have also played a significant role in enhancing Fidaxomicin production. Genome-based rational engineering of Actinoplanes deccanensis, for instance, has led to a significant increase in Fidaxomicin production, demonstrating the potential of such approaches in pharmaceutical industries (Li et al., 2021).
特性
CAS番号 |
185248-68-4 |
|---|---|
製品名 |
3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin |
分子式 |
C₅₄H₇₈Cl₂O₁₈ |
分子量 |
1086.09 |
同義語 |
(3E,5E,8S,9E,11S,12R,13E,15E,18S)-3-[[[6-Deoxy-4-O-(3,5-dichloro-2-ethyl-4,6-dimethoxybenzoyl)-2-O-methyl-β-D-mannopyranosyl]oxy]methyl]-12-[[6-deoxy-5-C-methyl-4-O-(2-methyl-1-oxopropyl)-β-D-lyxo-hexopyranosyl]oxy]-11-ethyl-8-hydroxy-18-[(1R)-1-hydr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



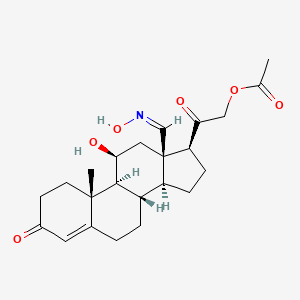
![2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B1146456.png)
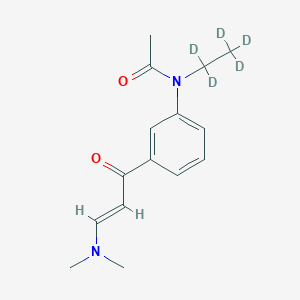
![(1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-Cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1146466.png)
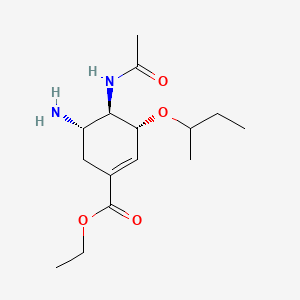
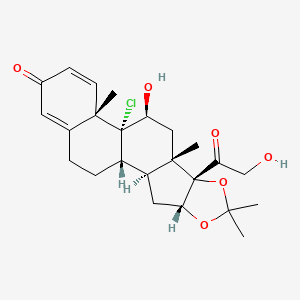
![2-Amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1146472.png)
